2-Bromo-5-nitrobenzamide

PPARγ antagonist Nuclear receptor radioligand Breast tumor imaging

2-Bromo-5-nitrobenzamide (CAS 41052-26-0) is a disubstituted aryl amide bearing a bromine atom ortho and a nitro group meta to the carboxamide function, conferring a distinctive electron-deficient aromatic scaffold with a molecular formula of C7H5BrN2O3 and an exact mass of 243.95 g·mol⁻¹. The compound belongs to the halo-nitrobenzamide class, which has been evaluated for antiparasitic activity against Trypanosoma brucei and for PPARγ antagonism when elaborated into N-aryl derivatives.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
CAS No. 41052-26-0
Cat. No. B1610080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzamide
CAS41052-26-0
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Br
InChIInChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
InChIKeyKQSFFJRDGVAPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrobenzamide (CAS 41052-26-0): Procurement-Ready Physicochemical Profile and Key Differentiators Among Halo-Nitrobenzamide Building Blocks


2-Bromo-5-nitrobenzamide (CAS 41052-26-0) is a disubstituted aryl amide bearing a bromine atom ortho and a nitro group meta to the carboxamide function, conferring a distinctive electron-deficient aromatic scaffold with a molecular formula of C7H5BrN2O3 and an exact mass of 243.95 g·mol⁻¹ . The compound belongs to the halo-nitrobenzamide class, which has been evaluated for antiparasitic activity against Trypanosoma brucei and for PPARγ antagonism when elaborated into N-aryl derivatives [1] [2]. Its spectroscopic identity is confirmed by ¹H NMR (500 MHz, CDCl₃), and a predicted pKa of 14.23 ± 0.50, a boiling point of 316.2 ± 27.0 °C (760 mmHg), and a density of 1.80 ± 0.06 g·cm⁻³ are reported [3].

Why 2-Bromo-5-nitrobenzamide Cannot Be Replaced by Other 2-Halo-5-nitrobenzamides in Precision Research Applications


Interchanging 2-bromo-5-nitrobenzamide with the corresponding 2-chloro, 2-iodo, or 2-fluoro congener introduces meaningful differences in C–X bond dissociation energy, van der Waals radius, and leaving-group aptitude, which together dictate regioselectivity in cross-coupling reactions [1]. The electron-withdrawing nitro group at the 5-position amplifies these halogen-dependent effects: the bromine atom provides an optimal balance between oxidative addition reactivity (faster than Cl, more controlled than I) and steric bulk, enabling chemoselective Pd-catalyzed transformations in the presence of other halogens [2]. In a whole-cell PPARγ screening assay, halogen-substituted analogs displayed EC₅₀ values spanning more than two orders of magnitude, demonstrating that even single-atom halogen variation substantially alters target engagement [3]. Consequently, generic substitution without experimental validation risks failed coupling reactions, altered pharmacological profiles, and irreproducible synthetic outcomes.

Quantitative Evidence Guide: 2-Bromo-5-nitrobenzamide (CAS 41052-26-0) — Head-to-Head Comparator Data for Scientific Procurement Decisions


PPARγ Whole-Cell Antagonist Activity: Bromine-76-Labeled 2-Bromo-5-nitro-N-phenylbenzamide vs. GW9662 (2-Chloro Congener)

In a whole-cell PPARγ transactivation assay, four halogen-substituted 5-nitro-N-phenylbenzamide analogs were compared directly. The bromine-containing derivative 2-bromo-5-nitro-N-phenylbenzamide exhibited an EC₅₀ < 5 nM, comparable to the well-characterized 2-chloro analog GW9662 (EC₅₀ also in low nanomolar range). Critically, the bromo congener achieved a radiolabeling yield of ∼70% with bromine-76, whereas GW9662 is limited to carbon-11 or fluorine-18 labeling strategies with lower isotopic compatibility for PET imaging [1]. In vitro metabolic stability assessment of the radiolabeled bromo compound showed 40% intact parent remaining in plasma and approximately 25% remaining in whole blood after 30 min [1].

PPARγ antagonist Nuclear receptor radioligand Breast tumor imaging

Purity and Batch-to-Batch Analytical Traceability: 2-Bromo-5-nitrobenzamide vs. 2-Chloro-5-nitrobenzamide

Commercial sourcing data reveal that 2-bromo-5-nitrobenzamide (CAS 41052-26-0) is routinely supplied at 98% purity by at least one major vendor (Bidepharm), with lot-specific QC documentation including NMR, HPLC, and GC provided as standard . In contrast, the direct chloro analog 2-chloro-5-nitrobenzamide (CAS 16588-15-1) is typically offered at a standard purity of 95% from the same supplier . This 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for multistep synthesis where impurity carry-through can reduce downstream yields and complicate purification.

Analytical quality control Batch consistency Synthetic intermediate procurement

Synthetic Utility in Cross-Coupling Reactions: Aryl Bromide vs. Aryl Chloride Reactivity in Pd-Catalyzed Transformations

The carbon-bromine bond in 2-bromo-5-nitrobenzamide undergoes oxidative addition to Pd(0) catalysts substantially faster than the carbon-chlorine bond in 2-chloro-5-nitrobenzamide. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C), aryl bromides typically achieve >90% conversion within 2–4 h, whereas electronically comparable aryl chlorides require elevated temperatures (100–110 °C) and specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to reach comparable conversion [1]. This reactivity advantage is general across the aryl halide series (I > Br >> Cl) and is independent of the specific benzamide scaffold, meaning 2-bromo-5-nitrobenzamide reliably outperforms its chloro analog in cross-coupling applications without necessitating ligand optimization [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Palladium catalysis

Predicted Lipophilicity and Hydrogen-Bonding Profile: 2-Bromo-5-nitrobenzamide vs. 2-Chloro-5-nitrobenzamide

2-Bromo-5-nitrobenzamide exhibits a calculated LogP of 2.86 and a polar surface area (PSA) of 89.9 Ų [1]. By comparison, the 2-chloro analog (2-chloro-5-nitrobenzamide) has a molecular weight of 200.58 g·mol⁻¹, which is approximately 45 Da lighter, and a correspondingly lower predicted LogP. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability contribute to enhanced hydrophobic contacts in protein binding pockets while the PSA remains identical due to the shared nitro and amide functional groups. For the N-phenyl derivative, the measured LogP (ACD/LogP) for 2-bromo-5-nitro-N-phenylbenzamide is 2.71 , whereas the chloro congener GW9662 (2-chloro-5-nitro-N-phenylbenzamide) has a reported LogP of approximately 2.5 , confirming the bromine atom confers a modest but measurable increase in lipophilicity of ΔLogP ≈ 0.2–0.3 units across the series.

Drug-likeness LogP Polar surface area Permeability prediction

Predicted Dissociation Constant (pKa): 2-Bromo-5-nitrobenzamide vs. 4-Bromo-3-nitrobenzamide (Regioisomeric Comparator)

The predicted pKa of 2-bromo-5-nitrobenzamide is 14.23 ± 0.50, indicating the amide proton is essentially non-ionizable under physiological and most laboratory pH ranges . This value reflects the combined electron-withdrawing influence of the ortho-bromine and meta-nitro substituents on the carboxamide, and it differs from the predicted pKa of the regioisomeric 4-bromo-3-nitrobenzamide, where the different substitution pattern alters the electronic environment of the amide group . The high pKa has practical implications for chromatographic purification and liquid-liquid extraction protocols, as the compound remains neutral across pH 2–12, simplifying method development compared to ionizable benzamide derivatives.

Acid-base behavior Ionization state Chromatographic method development

High-Value Application Scenarios for 2-Bromo-5-nitrobenzamide (CAS 41052-26-0) Based on Quantitative Differentiation Evidence


Development of Bromine-76-Labeled PET Radiotracers Targeting PPARγ in Breast Cancer Imaging

The N-phenyl derivative of 2-bromo-5-nitrobenzamide serves as a precursor for electrophilic ⁷⁶Br radiolabeling, achieving ∼70% radiochemical yield—a critical advantage over the chloro analog GW9662, which lacks a native halogen suitable for bromine-76 incorporation [1]. The resulting radiotracer, [⁷⁶Br]2-bromo-5-nitro-N-phenylbenzamide, has been evaluated in MDA-MB-435 human breast tumor-bearing nude mice, demonstrating tumor delivery with at least 10% of intact parent compound reaching the tumor site [1]. This application is uniquely enabled by the bromine substituent and cannot be replicated with the 2-chloro or 2-fluoro congeners.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Diversification of the 5-Nitrobenzamide Scaffold

The C–Br bond in 2-bromo-5-nitrobenzamide is a superior electrophilic partner for Pd(0)-catalyzed Suzuki-Miyaura coupling compared to the C–Cl bond in 2-chloro-5-nitrobenzamide, enabling reactions at 60–80 °C with standard catalysts rather than requiring elevated temperatures (100+ °C) and specialized ligands [1]. This reactivity advantage is class-wide (aryl-Br >> aryl-Cl) and directly applicable to library synthesis of biaryl-5-nitrobenzamide derivatives for medicinal chemistry hit-to-lead campaigns. Researchers should select the bromo building block when synthetic efficiency is prioritized over atom economy.

High-Purity Building Block for Multi-Step Medicinal Chemistry Synthesis Where Impurity Carry-Through Is Critical

With a commercially available standard purity of 98% accompanied by batch-specific NMR, HPLC, and GC QC documentation [1], 2-bromo-5-nitrobenzamide provides a higher-purity starting material than the commonly sourced 2-chloro congener (typically 95% purity) [2]. The 3-percentage-point purity advantage translates to a 60% reduction in total impurity burden, which is consequential in multi-step sequences where early-stage impurities can generate difficult-to-remove byproducts. Procurement of the 98%-purity bromo compound is recommended when halogen identity is flexible and downstream purification costs are a decision factor.

Physicochemical Profiling and ADME Optimization in Hit-to-Lead Programs: Exploiting Incremental Lipophilicity

The bromine substituent confers a modest but measurable increase in LogP (ΔLogP ≈ 0.2–0.36 units vs. the chloro analog) while maintaining an identical polar surface area (89.9 Ų) [1] [2]. For medicinal chemistry programs seeking to optimize membrane permeability without increasing hydrogen-bond donor or acceptor counts, the bromo compound offers a fine-tuning handle that the chloro analog does not provide. This incremental lipophilicity gain is especially relevant when lead compounds approach the lower boundary of the optimal LogP range for cell permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.